molecular formula C15H16ClNO4S B229211 N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B229211
M. Wt: 341.8 g/mol
InChI Key: LKPDLSHQAROCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as CDNB, is a sulfonamide compound that has been widely used in scientific research. It is a highly reactive electrophilic substrate that is commonly used in enzyme assays to measure glutathione S-transferase activity. CDNB has also been used in studies investigating the mechanism of action of various drugs and toxins.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive electrophilic substrate that is readily conjugated with glutathione by GSTs. The reaction between N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide and glutathione results in the formation of a stable adduct that can be easily measured spectrophotometrically. The mechanism of action of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is based on the ability of GSTs to catalyze the conjugation of electrophilic substrates with glutathione. This reaction is an important step in the detoxification of xenobiotics and endogenous compounds.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of GSTs in various cell types, including hepatocytes and lung epithelial cells. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to induce oxidative stress and DNA damage in various cell types. In addition, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

The use of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide in enzyme assays has a number of advantages. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive substrate that is readily conjugated with glutathione by GSTs, resulting in the formation of a stable adduct that can be easily measured spectrophotometrically. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is also relatively inexpensive and readily available. However, there are some limitations to the use of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide in enzyme assays. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is not a specific substrate for GSTs, and can also be conjugated with other thiol-containing compounds. In addition, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are a number of future directions for research involving N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of research is the development of more specific substrates for GSTs. Another area of research is the development of new assays for measuring GST activity that do not rely on N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. In addition, there is a need for more studies investigating the effects of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide on cellular processes, such as oxidative stress and DNA damage. Finally, there is a need for more studies investigating the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide and related compounds.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 5-chloro-2-methylphenylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been widely used in scientific research as a substrate for glutathione S-transferase (GST) activity assays. GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive electrophilic substrate that is readily conjugated with glutathione by GSTs, resulting in the formation of a stable adduct that can be easily measured spectrophotometrically. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has also been used in studies investigating the mechanism of action of various drugs and toxins. For example, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been used to study the effects of acetaminophen on GST activity, as well as the effects of environmental toxins on GST activity.

properties

Molecular Formula

C15H16ClNO4S

Molecular Weight

341.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H16ClNO4S/c1-10-4-5-11(16)8-13(10)17-22(18,19)12-6-7-14(20-2)15(9-12)21-3/h4-9,17H,1-3H3

InChI Key

LKPDLSHQAROCBY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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